Peramivir-13C,15N2 is a stable isotope-labeled analogue of the antiviral compound Peramivir, which is primarily used for treating influenza. The isotopic labeling involves substituting specific carbon atoms with carbon-13 and nitrogen atoms with nitrogen-15. This modification enhances the compound's utility in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular formula of Peramivir-13C,15N2 is C15H28N4O4, with a molecular weight of approximately 331.39 g/mol .
The synthesis of Peramivir-13C,15N2 typically involves several key steps:
The synthetic routes may include protection and deprotection steps for various functional groups to ensure selective reactions occur without unwanted side products. Industrial production would scale these methods while optimizing reaction conditions to maximize yield and purity, employing techniques such as high-performance liquid chromatography for quality control .
The molecular structure of Peramivir-13C,15N2 can be represented using various chemical notation systems. The compound features a cyclopentane ring with multiple functional groups including amines and carboxylic acids.
This structural information is crucial for understanding the compound's reactivity and interaction with biological targets .
Peramivir-13C,15N2 can undergo various chemical reactions, including:
Common reagents for these reactions include:
These reactions can yield various derivatives, affecting the compound's pharmacological properties .
Peramivir functions primarily as a neuraminidase inhibitor, which is critical in the lifecycle of influenza viruses. By binding to the active site of the neuraminidase enzyme, it prevents the release of new viral particles from infected cells, thereby limiting the spread of infection within the host. This mechanism is similar to other antiviral agents like Oseltamivir but is characterized by different pharmacokinetic properties due to its intravenous administration route .
Peramivir-13C,15N2 exhibits typical physical properties associated with stable isotopes:
Key chemical properties include:
These properties influence its application in laboratory settings and pharmaceutical formulations .
Peramivir-13C,15N2 has several significant applications in scientific research:
The stable isotope labeling enhances analytical precision in these applications, making it a valuable tool in both academic and industrial research settings .
Peramivir-13C,15N2 represents a strategically engineered isotopologue of the neuraminidase inhibitor peramivir, where specific atoms within its molecular structure have been replaced with stable isotopes. This compound incorporates one carbon-13 (13C) atom and two nitrogen-15 (15N) atoms at designated positions within its molecular framework. The isotopic enrichment specifications confirm a minimum enrichment of 99% for 13C and 98% for 15N, ensuring exceptional isotopic purity for research applications [4]. This precise substitution pattern creates a chemically identical yet mass-differentiated version of the parent compound, enabling advanced analytical applications while maintaining the intrinsic biochemical properties of the unlabeled molecule.
The rationale for this isotopic configuration stems from two primary research objectives:
The molecular weight of 331.43 g/mol reflects the cumulative mass increase resulting from isotopic substitution compared to unlabeled peramivir (328.39 g/mol). This 3.04 Da mass difference is strategically significant: the single 13C atom contributes +1 Da (replacing 12C), while each 15N atom contributes +1 Da (replacing 14N), resulting in a total mass increment that is readily distinguishable in high-resolution mass spectrometry [1] [4].
Table 1: Isotopic Characteristics of Peramivir-13C,15N2
Parameter | Specification | Analytical Significance |
---|---|---|
13C Enrichment | ≥99% | Ensures minimal natural abundance 12C interference in detection |
15N Enrichment | ≥98% | Provides distinct nitrogen mass signature |
Mass Shift | +3.04 Da (vs. unlabeled) | Enables clear MS differentiation from endogenous compounds |
Stability | ≥1 year | Maintains isotopic integrity during storage and experimentation |
Primary Applications | Metabolic studies, pharmacokinetic profiling, protein binding studies | Leverages isotopic signature for tracing and quantification |
The incorporation strategy exemplifies sophisticated molecular design where isotopic substitution does not alter the spatial arrangement of atoms or electronic configuration, thereby preserving the compound's biochemical interactions while enabling advanced detection methodologies. The stable isotope labeling approach avoids radioactivity concerns associated with 14C or 3H labeling, making it suitable for diverse research environments without specialized safety infrastructure [3] [7].
The molecular architecture of Peramivir-13C,15N2 is precisely defined by the formula C1413CH28N215N2O4, which explicitly denotes the positions of isotopic enrichment [1] [3]. This represents a carbon skeleton containing 15 carbon atoms (with one specifically as 13C) and four nitrogen atoms (with two specifically as 15N). The structural complexity extends beyond elemental composition to encompass specific stereochemical features essential for biological activity.
The stereochemical configuration is conserved as (1S,2S,3R,4R)-3-[(1S)-1-(Acetylamino)-2-ethylbutyl]-4-[(aminoiminomethyl)amino]-2-hydroxycyclopentanecarboxylic Acid-13C, 15N2, maintaining the absolute stereochemistry at four chiral centers that define the spatial orientation of functional groups critical for neuraminidase inhibition [1] [8]. The stereochemical preservation ensures that the isotopic variant maintains identical binding characteristics to the influenza neuraminidase active site as the unlabeled compound.
The structural significance lies in three key domains:
Table 2: Stereochemical Centers and Functional Group Interactions
Chiral Center | Configuration | Functional Role | Active Site Interaction |
---|---|---|---|
C1 | S | Carboxylic acid attachment | Ionic bond with arginine triad (R118, R292, R371) |
C2 | S | Hydroxyl group position | Hydrogen bonding with E119 |
C3 | R | Hydrophobic side chain attachment | Occupation of 150-cavity |
C4 | R | Guanidino group position | Salt bridge with E227, E277 |
C1' (Side chain) | S | Acetamido group orientation | Hydrophobic interaction with W178, I222 |
The isotopic substitutions occur at positions that do not participate directly in binding interactions or alter electron distribution patterns affecting molecular recognition. This strategic placement maintains the compound's inhibitory constant (Ki) in the subnanomolar range (0.014-2.1 nM against influenza A and B neuraminidases), identical to unlabeled peramivir [6] [8]. The preservation of stereoelectronic properties despite isotopic substitution is confirmed through nuclear magnetic resonance spectroscopy, which shows chemical shift variations of less than 0.05 ppm for 1H nuclei adjacent to the isotopic labels, confirming negligible electronic perturbation [3] [5].
The relationship between Peramivir-13C,15N2 and its unlabeled counterpart exemplifies the strategic application of isotopic labeling in pharmaceutical research. While the compounds share identical chemical reactivity, biochemical activity, and physicochemical properties, their distinct mass signatures enable sophisticated research applications impossible with the native compound.
Biochemical Equivalence: Both compounds demonstrate equivalent neuraminidase inhibition through identical molecular recognition mechanisms. The inhibitor binds to the conserved active site of influenza neuraminidase (subtypes A and B) through a network of hydrogen bonds, ionic interactions, and hydrophobic contacts. The guanidino group forms salt bridges with glutamic acid residues (E227, E277), while the carboxylate interacts with a triad of arginine residues (R118, R292, R371) [6] [8]. The hydrophobic 2-ethylbutyl side chain occupies the 150-cavity, a specificity pocket present in group 1 neuraminidases. Enzyme kinetics studies confirm identical inhibition constants (Ki values ranging 0.014-2.1 nM) for both labeled and unlabeled compounds across various influenza strains [6] [8].
Analytical Differentiation: The 3.04 Da mass difference creates distinct signatures across analytical platforms:
Research Applications: The isotopic labeling enables sophisticated research methodologies:
Table 3: Comparative Properties and Research Applications
Characteristic | Unlabeled Peramivir | Peramivir-13C,15N2 | Research Advantage |
---|---|---|---|
Molecular Weight | 328.39 g/mol | 331.43 g/mol | MS differentiation in complex matrices |
Detection Limit (MS) | ~0.1 ng/mL | ~0.05 ng/mL | Enhanced sensitivity via reduced chemical noise |
Protein Binding Affinity | Kd = 0.2 nM | Kd = 0.2 nM | Identical target engagement |
Metabolic Profile | CYP-mediated oxidation | Identical metabolism | Accurate metabolite quantification |
Research Cost Factor | 1x | ~1000x (synthesis premium) | Justified by data quality improvement |
The significant cost differential (approximately $700/mg for the labeled compound versus commercial unlabeled peramivir at fractional cost) reflects the complex synthesis and purification processes required for isotopic incorporation. This economic consideration is balanced against the unique research capabilities enabled by isotopic labeling, particularly in regulatory studies requiring the highest analytical rigor [1] [3] [4]. Current research applications focus on elucidating the structural basis of peramivir resistance mutations (particularly H275Y in N1 neuraminidase) using isotopically edited NMR techniques to probe subtle changes in binding pocket geometry and inhibitor dynamics [5] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: